molecular formula C25H21NO6 B15110536 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B15110536
M. Wt: 431.4 g/mol
InChI Key: OQOUHSVGOZYETB-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxybenzamide core linked to a benzofuran-containing phenyl group.

Properties

Molecular Formula

C25H21NO6

Molecular Weight

431.4 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H21NO6/c1-29-21-13-17(14-22(30-2)24(21)31-3)25(28)26-18-10-8-15(9-11-18)23(27)20-12-16-6-4-5-7-19(16)32-20/h4-14H,1-3H3,(H,26,28)

InChI Key

OQOUHSVGOZYETB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. The resulting benzofuran derivative is then subjected to further reactions to introduce the phenyl and trimethoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups in the trimethoxybenzamide structure can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Benzofuran-2-ylmethanol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide structure may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide ()

  • Structural Differences : Incorporates a 4-chlorobenzoyl group and a methyl substitution on the benzofuran ring.
  • Impact : The chloro substituent enhances lipophilicity and may influence receptor binding, while the methyl group could alter steric interactions.
  • Synthesis : Prepared via coupling of 3,4,5-trimethoxybenzoyl chloride with a substituted benzofuran-amine intermediate .

Furan-Linked Acrylamide Derivatives ()

Compounds 4a–d (e.g., N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide) feature a furan ring instead of benzofuran and an acrylamide-enamine linker.

Compound Substituent on Phenylamino Group Melting Point (°C) Key Spectral Features (IR, cm⁻¹)
4a o-Tolyl 222–224 NH (3278), C=O (1667, 1638)
4b m-Tolyl 217–219 Similar to 4a, shifted aromatic peaks
4c 4-Methoxyphenyl 249–251 Additional C–O stretch (1232)
4d 4-Hydroxyphenyl 214–216 OH stretch (~3400, not explicitly reported)
  • Substituents on the phenylamino group modulate solubility and hydrogen-bonding capacity (e.g., hydroxyl in 4d increases polarity).

Thiazole and Pyrimidine Derivatives ()

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide ()

  • Structural Differences : Replaces benzofuran with a thiazole ring and a 2,4-dimethylphenyl group.
  • Impact : Thiazole’s nitrogen and sulfur atoms may enhance metal-binding capacity or polar interactions.

N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide ()

  • Structural Differences : Contains a pyrimidine ring with ethoxy and methyl groups.
  • Impact : Pyrimidine’s hydrogen-bond acceptor sites could mimic nucleotide bases, suggesting DNA/RNA-targeted activity.

Anti-Emetics and CNS-Targeted Analogues ()

Trimethobenzamide Hydrochloride (N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide)

  • Structural Differences: Features a dimethylaminoethoxy side chain instead of benzofuran.
  • Pharmacological Role : Clinically used as an anti-emetic, targeting the chemoreceptor trigger zone in the CNS .
  • Key Contrast: The hydrophilic aminoethoxy chain enhances blood-brain barrier penetration compared to the lipophilic benzofuran group.

Biological Activity

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound is characterized by a complex structure comprising a benzofuran moiety linked to a phenyl group and a trimethoxybenzamide. The synthesis typically involves multi-step organic reactions, including acylation and coupling reactions that yield the desired product with high purity.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In a study evaluating various benzofuran derivatives, it was found that this compound exhibited potent antiproliferative effects against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent. Mechanistic studies revealed that it induces cell cycle arrest in the G2/M phase and inhibits tubulin polymerization, similar to the known chemotherapeutic agent combretastatin A-4 (CA-4) .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity. Research indicates that benzofuran derivatives can inhibit the Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase (RdRp). Molecular docking studies have shown favorable binding affinities for this compound against HCV RdRp .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : The compound disrupts microtubule dynamics by inhibiting tubulin polymerization.
  • Enzyme Inhibition : It acts as an inhibitor of viral polymerases such as HCV NS5B, preventing viral replication.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.

Study on Anticancer Properties

A detailed case study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Study on Antiviral Efficacy

Another study focused on the antiviral properties of this compound against HCV. Using an in vitro model, researchers observed that this compound effectively reduced viral load in infected hepatocyte cultures by over 70%, indicating its potential as a therapeutic agent against HCV .

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